Fenhexamid-d10
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Overview
Description
Fenhexamid-d10 is a deuterated analog of fenhexamid, a fungicide primarily used to control fungal pathogens in various crops. Fenhexamid inhibits ergosterol biosynthesis, which is essential for fungal cell membrane integrity . The deuterated version, this compound, is often used in scientific research for tracing and analytical purposes due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenhexamid-d10 involves the incorporation of deuterium atoms into the fenhexamid molecule. The process typically starts with the preparation of 2,3-dichloro-4-hydroxyaniline, which is then reacted with deuterated reagents to introduce deuterium atoms at specific positions . The final step involves the formation of the carboxamide group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fenhexamid-d10 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated alcohols .
Scientific Research Applications
Fenhexamid-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies involving fungal pathogens to understand their resistance mechanisms.
Medicine: Utilized in pharmacokinetic studies to trace the metabolism of fenhexamid in biological systems.
Industry: Applied in the development of new fungicides and in quality control processes to ensure the efficacy of fenhexamid-based products
Mechanism of Action
Fenhexamid-d10 exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. It specifically targets the sterol 3-ketoreductase enzyme, blocking the C4-demethylation step in ergosterol biosynthesis. This disruption leads to impaired cell membrane integrity and ultimately the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
Fenhexamid: The non-deuterated version, used widely as a fungicide.
Hydroxyanilides: A class of compounds to which fenhexamid belongs, known for their antifungal properties.
Uniqueness
Fenhexamid-d10 is unique due to its stable isotope labeling, which makes it particularly useful in tracing and analytical studies. Its deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in various research applications .
Properties
Molecular Formula |
C14H17Cl2NO2 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2 |
InChI Key |
VDLGAVXLJYLFDH-CYHVTVHMSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Origin of Product |
United States |
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